

# Physical and chemical properties of heptyl undecylenate for formulation

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An In-depth Technical Guide to **Heptyl Undecylenate** for Formulation

## **Introduction and Chemical Identity**

Heptyl undecylenate (INCI: Heptyl Undecylenate) is a lightweight, dry-touch ester derived from natural sources.[1][2] It is produced from the esterification of heptyl alcohol and 10-undecenoic acid (undecylenic acid), which is typically derived from castor oil.[2][3] This ingredient is increasingly utilized in the cosmetics and pharmaceutical industries as a biobased, sustainable alternative to synthetic silicones (like cyclomethicone) and mineral oils.[1] Functioning primarily as an emollient and skin-conditioning agent, it enhances the sensory profile of formulations by providing a smooth, non-greasy skin feel and improving spreadability. [1][3][4] Its molecular structure, featuring a 7-carbon alcohol chain and an 11-carbon acid chain with a terminal double bond, imparts unique properties beneficial for a variety of product types, including creams, lotions, sunscreens, and hair care products.[4][5]

Table 1: Chemical Identification of Heptyl Undecylenate



Parameter	Specification	Reference(s)
IUPAC Name	Heptyl undec-10-enoate	[5][6]
CAS Number	68141-27-5	[1][5]
EINECS Number	268-850-7	[7]
Molecular Formula	C18H34O2	[1][5][6]
Molecular Weight	282.5 g/mol	[1][5][6]
Synonyms	10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate	[5][8]
InChI Key	NLMOQNHZOQGLSZ- UHFFFAOYSA-N	[1]

## **Physical and Chemical Properties**

The physicochemical properties of **heptyl undecylenate** are critical for its function in formulations, influencing everything from thermal stability during manufacturing to the final texture of the product.

Table 2: Core Physical and Chemical Properties



Property	Value	Reference(s)
Physical State	Clear, colorless to pale yellow/straw-colored liquid	[2][5][7]
Odor	Mild, characteristic, bland	[7][8]
Density	0.871 g/cm <sup>3</sup>	[5]
Specific Gravity (25°C)	0.8600 - 0.8800	[5]
Boiling Point	351 - 352 °C at 760 mmHg	[5][9]
Flash Point	154 °C / 309 °F (TCC)	[5][9]
Viscosity	Low; Approx. 14-20 cSt @ 40°C	[8][10]
Refractive Index	1.448	[5][11]
Acid Value	≤ 2 mg KOH/g	[5]
LogP (o/w)	5.8 - 7.51	[5][9]
Water Content	≤ 0.1%	[8]

# Solubility, Compatibility, and Formulation Parameters

**Heptyl undecylenate**'s utility as a formulation excipient is defined by its solubility and compatibility with other common ingredients. Its lipophilic nature, indicated by a high LogP value, makes it an excellent solvent and emollient in the oil phase of formulations.[5]

Table 3: Solubility and Formulation Data



Parameter	Details	Reference(s)
Solubility	Oil-soluble; Soluble in alcohols. Insoluble in water.	[2][4][9]
Compatibility	Compatible with oils, esters, silicones, and UV filters.	[2]
pH Stability	Stable in a wide pH range (e.g., 3-10); not pH sensitive as an oil phase ingredient.	[2][12]
Heat Stability	Thermally stable up to 80–85 °C.	[2]
Typical Usage Rate	2–10% in emulsions; up to 30% in anhydrous systems. Can be used up to 100%.	[2][12]
Solvent Properties	Good solvent for UV filters like OM cinnamate, homosalate, and octyl salicylate. Poor solvent for octocrylene.	[1]

# **Experimental Protocols**Synthesis: Fischer Esterification

The industrial synthesis of **heptyl undecylenate** is primarily achieved through Fischer esterification.[1] This method involves the reaction of a carboxylic acid (undecylenic acid) with an alcohol (heptyl alcohol) in the presence of an acid catalyst.

#### Methodology:

- Reactant Preparation: Undecylenic acid, derived from the pyrolysis of castor oil, and heptyl alcohol are combined in a reaction vessel.[1]
- Catalysis: A strong acid catalyst, such as sulfuric acid, is added to the mixture to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[1][3]

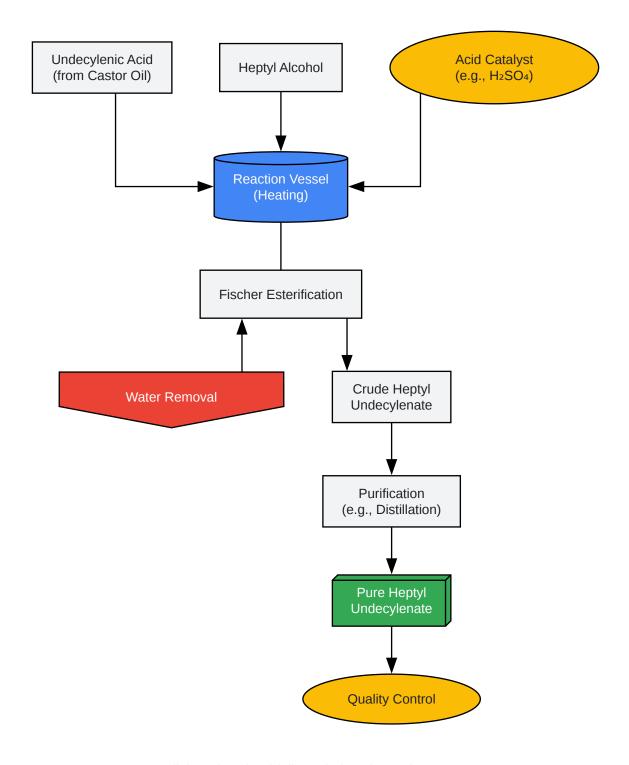






- Reaction Conditions: The mixture is heated to drive the reaction. To shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed.[5]
- Purification: After the reaction reaches completion, the crude product is purified. This
  typically involves distillation or other techniques to remove the catalyst, unreacted starting
  materials, and any byproducts.[3]
- Quality Control: The final product is tested to confirm it meets purity and quality specifications.[3]





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Caption: Workflow for the synthesis of **heptyl undecylenate** via Fischer esterification.

## **Purity and Structural Characterization**



To ensure the quality and confirm the identity of synthesized **heptyl undecylenate**, several analytical techniques are employed.

- High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the ester and detect any residual starting materials or byproducts.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile byproducts, providing both retention time and mass spectral data for compound identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure of the ester, ensuring that the ester bond has formed correctly and verifying the structure of the alkyl chains.
- Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups.
   A characteristic peak for the ester carbonyl (C=O) group is expected around 1740 cm<sup>-1</sup>.

### **Stability Testing: Hydrolysis**

The stability of **heptyl undecylenate** against hydrolysis is a key factor in formulation longevity. Accelerated stability studies can predict its degradation pathways.

#### Methodology:

- Sample Preparation: Prepare formulations containing **heptyl undecylenate** at various pH levels (e.g., acidic, neutral, and alkaline buffers).
- Storage Conditions: Store the samples at elevated temperatures (e.g., 40°C) and high relative humidity (e.g., 75% RH) for a set period (e.g., 3-6 months). Control samples are kept at room temperature (25°C).
- Time-Point Analysis: At regular intervals, withdraw samples and analyze for the presence of heptyl undecylenate and its potential hydrolysis products (heptyl alcohol and undecylenic acid) using a suitable method like HPLC.
- Data Evaluation: The rate of degradation is calculated to predict the shelf-life and stability of the ester under different conditions. The hydrolysis of esters is typically accelerated at pH



values deviating from neutral.

### **Chemical Identification: Ferric Hydroxamate Test**

This is a simple colorimetric test to confirm the presence of an ester functional group.

#### Methodology:

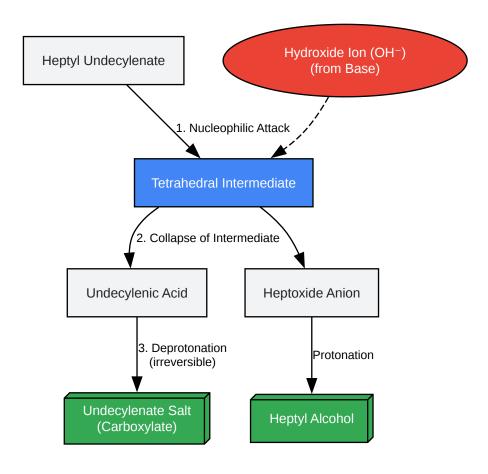
- Initial Test: First, test the sample with ferric chloride solution to ensure no other functional groups (like enols) are present that would give a false positive.[13]
- Hydroxylamine Reaction: Dissolve a small amount of the sample (e.g., 2 drops) in a solution of hydroxylamine hydrochloride in ethanol, and add sodium hydroxide solution.[13]
- Heating: Gently heat the mixture to boiling for a few minutes to convert the ester to a hydroxamic acid.[13]
- Acidification and Color Development: Cool the solution and add hydrochloric acid. If the solution becomes cloudy, add ethanol to clarify. Then, add a drop of 5% ferric chloride solution.[13]
- Observation: A deep burgundy or magenta color indicates a positive test for an ester.[13]

# **Key Chemical Reactions Base-Catalyzed Hydrolysis (Saponification)**

Under basic conditions, **heptyl undecylenate** undergoes irreversible hydrolysis, also known as saponification. This reaction cleaves the ester bond.

The mechanism involves a nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the heptoxide anion and forming undecylenic acid. In the basic medium, the acidic proton of the undecylenic acid is immediately removed by a base, forming the undecylenate salt and heptyl alcohol. This final acid-base step drives the reaction to completion.





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Caption: Pathway of base-catalyzed hydrolysis (saponification) of heptyl undecylenate.

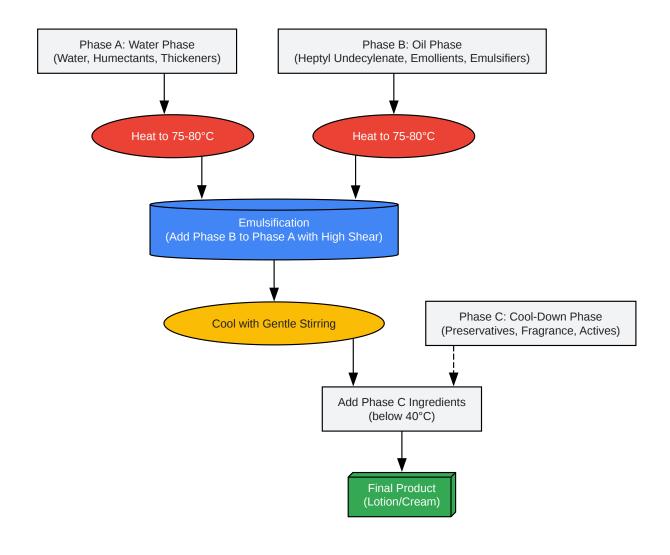
### **Reactions of the Terminal Double Bond**

The undecylenate portion of the molecule contains a terminal C=C double bond, which can undergo typical alkene reactions such as electrophilic addition and oxidative cleavage.[1] For instance, the addition of HBr would follow Markovnikov's rule.[1]

# Formulation Workflow Example: Oil-in-Water (O/W) Emulsion

**Heptyl undecylenate** is typically incorporated into the oil phase of an emulsion. Its low viscosity and emollient properties help create products that are less firm, less sticky, and easier to spread.[1][14]





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Caption: General workflow for creating an O/W emulsion using **heptyl undecylenate**.

### Conclusion

**Heptyl undecylenate** is a versatile, high-performance, and sustainable ingredient for modern cosmetic and pharmaceutical formulations. Its well-defined physical and chemical properties, including its lightweight feel, excellent solubility in oil phases, and good thermal stability, make it a superior alternative to traditional synthetic emollients. A thorough understanding of its characteristics and behavior during formulation, as outlined in this guide, enables researchers and developers to create stable, effective, and aesthetically pleasing products.



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